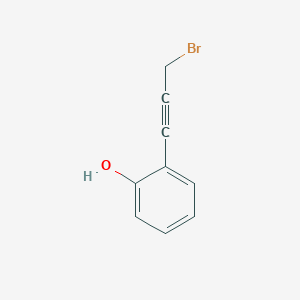

2-(3-Bromoprop-1-ynyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

2-(3-bromoprop-1-ynyl)phenol |

InChI |

InChI=1S/C9H7BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,7H2 |

InChI Key |

SDKBWTWNNZLSJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromoprop 1 Ynyl Phenol

Direct Synthetic Routes to 2-(3-Bromoprop-1-ynyl)phenol

Direct synthetic approaches offer a streamlined pathway to this compound by introducing the bromoalkyne functionality in a single conceptual stage.

Propargylation of Phenolic Substrates with Bromoalkynes

A primary and straightforward method for the synthesis of this compound and its derivatives is the O-propargylation of a phenolic compound with a suitable bromoalkyne, such as propargyl bromide (3-bromo-1-propyne). wikipedia.orglookchem.com This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the propargyl bromide. niscpr.res.in

The reaction is typically carried out in the presence of a base and an appropriate solvent. Common bases include potassium carbonate (K₂CO₃), which facilitates the deprotonation of the phenol. niscpr.res.insemanticscholar.org Acetone (B3395972) is often employed as a solvent due to its ability to dissolve both the phenolic substrate and the inorganic base, providing a suitable medium for the SN2 reaction to occur. semanticscholar.org The general scheme involves reacting the substituted phenol with propargyl bromide under basic conditions to yield the corresponding propargyl ether. semanticscholar.org

For instance, the synthesis of (prop-2-ynyloxy)benzene derivatives has been successfully achieved by reacting differently substituted phenols with propargyl bromide in the presence of K₂CO₃ and acetone. semanticscholar.org This method has proven to be efficient, with good yields reported for various substituted phenols. semanticscholar.org

Table 1: Examples of Propargylation of Phenols

| Phenolic Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methylphenol | Propargyl bromide, K₂CO₃, Acetone, Reflux | 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 74 | semanticscholar.org |

| 4-Nitrophenol | Propargyl bromide, K₂CO₃, Acetone, Reflux | 1-Nitro-4-(prop-2-ynyloxy)benzene | 76 | semanticscholar.org |

| Naphthalene-1-ol | Propargyl bromide, K₂CO₃, Acetone | 1-(Prop-2-ynyloxy)naphthalene | 71 | semanticscholar.org |

Selective Halogenation Reactions on Alkyne-Substituted Phenols

An alternative direct route involves the selective halogenation of a pre-synthesized alkyne-substituted phenol, such as 2-(prop-2-yn-1-yl)phenol. This strategy focuses on introducing the bromine atom onto the terminal alkyne carbon. Electrophilic halogenation reagents are commonly employed for this transformation.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of terminal alkynes. cambridgescholars.com The reaction typically proceeds under mild conditions and offers good selectivity for the desired bromoalkyne. Other brominating agents like bromine (Br₂) can also be used, sometimes in the presence of a catalyst. For example, the bromination of a phenol derivative can be followed by propargylation to yield the final product. The choice of solvent is crucial to control the reaction's selectivity and prevent unwanted side reactions, with dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) often being suitable choices.

The selective bromination of phenols themselves can also be a key step. For instance, selective ortho-bromination of phenols can be achieved using bromine chloride in an inert organic solvent at temperatures between -20°C and 70°C. google.com Similarly, para-selective bromination of phenols is possible using bromine in solvents like ethyl acetate (B1210297), often with the addition of a catalyst like calcium bromide to enhance selectivity. google.com While these methods target the aromatic ring, similar principles of controlled halogenation can be applied to the alkyne moiety of a pre-formed alkynylphenol.

Precursor Synthesis and Advanced Functional Group Interconversions

The synthesis of this compound can also be approached through the preparation of key intermediates followed by their conversion to the final product.

Preparation of Key Bromoprop-1-yne Intermediates

The primary bromoalkyne intermediate is propargyl bromide (3-bromo-1-propyne). wikipedia.org This compound is a colorless liquid and serves as a key reagent in organic synthesis. wikipedia.org A common laboratory-scale synthesis of propargyl bromide involves the treatment of propargyl alcohol with phosphorus tribromide (PBr₃). wikipedia.org

Another important class of intermediates includes silyl-protected bromoalkynes, such as 3-bromo-1-(trimethylsilyl)-1-propyne. chemicalbook.comchemicalbook.com This reagent is used as a propargylating agent and can be prepared from 3-trimethylsilyl-2-propyn-1-ol. chemicalbook.com The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be removed later in the synthetic sequence.

Table 2: Properties of Propargyl Bromide

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-Bromoprop-1-yne | wikipedia.org |

| CAS Number | 106-96-7 | wikipedia.org |

| Molecular Formula | C₃H₃Br | wikipedia.org |

| Molar Mass | 118.961 g·mol⁻¹ | wikipedia.org |

Coupling Reactions Involving Phenolic Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful tool for the synthesis of alkynylphenols. orgsyn.orgchimia.ch This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

In the context of synthesizing precursors to this compound, a Sonogashira coupling could be envisioned between an appropriately protected 2-halophenol (e.g., 2-iodophenol) and a suitable alkyne. orgsyn.org For instance, a protection-free Sonogashira coupling of 2-iodophenol (B132878) can directly yield 2-alkynylphenols. orgsyn.org Subsequently, the terminal alkyne of the resulting 2-alkynylphenol could be brominated as described in section 2.1.2.

Alternatively, coupling reactions can be performed on precursors where the phenolic hydroxyl group is protected. For example, 1-iodo-2-(methoxymethoxy)benzene (B1339578) can be coupled with an alkyne via a Sonogashira reaction, followed by deprotection of the methoxymethoxy (MOM) group to afford the 2-alkynylphenol. chimia.ch

Catalytic Strategies in the Synthesis of Bromoalkynylphenols

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic routes to bromoalkynylphenols. Both metal-based and enzyme-mediated catalytic systems have been explored. Synergistic catalysis, where two separate catalysts activate the nucleophile and electrophile simultaneously, is an emerging powerful strategy. rsc.org

In the context of propargylation, phase-transfer catalysts can be employed to facilitate the reaction between the phenolic substrate and the bromoalkyne, especially when dealing with heterogeneous reaction mixtures.

Enzymatic strategies are also gaining traction in organic synthesis due to their high selectivity. nih.gov While direct enzymatic synthesis of this compound is not widely reported, enzymes could potentially be used for stereoselective transformations on related precursors. nih.gov Photobiocatalytic strategies, which combine light and enzymes, offer novel reaction pathways and could be explored for the synthesis of complex molecules derived from bromoalkynylphenols. nih.gov

Furthermore, the development of multi-catalytic strategies, which might combine organocatalysis, photocatalysis, and transition metal catalysis, holds promise for developing novel and efficient syntheses of chiral molecules derived from these scaffolds. frontiersin.org

Reactivity and Mechanistic Studies of 2 3 Bromoprop 1 Ynyl Phenol

Nucleophilic Addition Reactions Involving the Alkyne Moiety

The electron-withdrawing nature of the bromine atom in 2-(3-Bromoprop-1-ynyl)phenol renders the alkyne susceptible to nucleophilic attack. This reactivity has been exploited in various synthetic strategies.

Investigation of Regioselectivity and Stereoselectivity in Addition Processes

Nucleophilic addition to bromoalkynes is a valuable method for creating C(sp²)–heteroatom bonds. acs.org The regioselectivity and stereoselectivity of these additions are influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of bromoalkynes with benzoic acids in the presence of a palladium catalyst proceeds with high regio- and stereoselectivity. nih.gov Mechanistic studies suggest that these reactions can proceed through a back-side attack of the nucleophile, with the bromine atom acting as both an activating and a regio-directing group. acs.org In some cases, the nucleophilic addition of anilines to bromoalkynes has been shown to occur in an anti-fashion, leading to the formation of (Z)-vinyl bromide intermediates. organic-chemistry.orgresearchgate.net

The table below summarizes the outcomes of selected nucleophilic addition reactions involving bromoalkynes, highlighting the regio- and stereochemical control.

| Nucleophile | Catalyst/Conditions | Product Type | Regio/Stereoselectivity |

| Benzoic Acids | Palladium catalyst | 3-Substituted isocoumarins | High |

| Anilines | Palladium catalyst | (Z)-N-(2-bromo-1-phenylvinyl) anilines | anti-addition |

| Fluoride anion | Silver catalyst | Vinylfluorides | High |

Intramolecular Cyclization and Annulation Pathways

The strategic positioning of the phenolic hydroxyl group and the bromoalkyne in this compound facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds, such as chromenes and benzofurans. uva.nlrsc.org

The synthesis of 2H-chromenes can be achieved through the intramolecular hydroaryloxylation of 2-propargyl phenols. uva.nl While both 5-exo-dig and 6-endo-dig cyclizations are possible according to Baldwin's rules, the 6-endo-dig pathway often predominates, leading to the formation of the six-membered chromene ring. uva.nl However, the regioselectivity can be influenced by the catalyst system. For example, iron(III) chloride in the presence of aniline (B41778) as an additive has been shown to favor the formation of benzopyrans over benzofurans. uva.nl In contrast, gold catalysis of substituted o-propargylphenols can lead to 4H-chromenes, though sometimes with lower regioselectivity compared to base-mediated cyclizations that yield benzofurans. rsc.org

Annulation reactions, which involve the formation of multiple rings in a single operation, have also been explored. For instance, a cascade annulation of 2-O/N-propargylarylaldehydes with 2,6-dialkylphenols, catalyzed by a secondary amine, provides a rapid route to functionalized 2H-chromenes. researchgate.net This process involves the formation of two new C-C double bonds and a six-membered heterocyclic ring. researchgate.net

Electrophilic and Radical-Mediated Transformations

Beyond nucleophilic additions to the alkyne, the this compound scaffold can undergo transformations involving the aromatic ring and radical pathways initiated at the bromoalkyne moiety.

Functionalization Reactions of the Phenolic Aromatic Ring

The phenolic hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. chemguide.co.uk This inherent reactivity allows for the introduction of various functional groups onto the benzene (B151609) ring of this compound.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation can be employed to modify the aromatic core. libretexts.org For instance, bromination of phenols typically yields the para-substituted product, though conditions can be optimized for ortho-selectivity. chemguide.co.ukorganic-chemistry.org The increased electron density of the ring due to the hydroxyl group makes it significantly more reactive than benzene itself, often allowing for reactions under milder conditions. chemguide.co.uk The functionalization of phenols is a key strategy for modifying the properties of natural products and other bioactive molecules. nih.govnih.gov

Radical Pathways Involving the Bromoalkyne Moiety

The carbon-bromine bond in the bromoalkyne moiety can undergo homolytic cleavage to generate radical intermediates, opening up pathways for radical cyclization and functionalization. Atom transfer radical cyclization (ATRC) is a prominent method where a radical is generated and subsequently undergoes cyclization. nih.govmdpi.com These reactions are often mediated by transition metals like copper or initiated by radical initiators. nih.govthieme-connect.de

For instance, the radical cyclization of unsaturated ketoximes can lead to either C-O or C-N bond formation depending on the substrate structure. rsc.org In the context of this compound, a vinyl radical could be generated, which could then participate in a hydrogen atom transfer (HAT) process, leading to further functionalization. sioc-journal.cn Radical cyclization reactions are advantageous as they often proceed under mild, neutral conditions, making them compatible with a wide range of functional groups. thieme-connect.de

Metal-Catalyzed Transformations of the Bromoalkynylphenol Framework

Palladium and other transition metals are instrumental in catalyzing a wide array of transformations involving the this compound framework. These reactions often exhibit high efficiency and selectivity, providing access to complex molecular architectures.

Palladium-catalyzed reactions are particularly prevalent. For example, a tandem intramolecular oxypalladation/Heck-type coupling between 2-alkynylphenols and alkenes leads to the formation of 3-(1-alkenyl)benzofurans. nih.govacs.org Another notable palladium-catalyzed process is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnrochemistry.comlibretexts.org While this compound itself is not a terminal alkyne, it can be envisioned that after a transformation that consumes the bromoalkyne, a subsequent Sonogashira coupling could be employed if a terminal alkyne is generated.

Furthermore, palladium catalysis can facilitate the heteroannulation of o-alkynylphenols with propargyl carbonates to yield 2-substituted-3-allenylbenzo[b]furans. thieme-connect.com Palladium catalysts have also been used in tandem reactions of 2-alkynylphenols with 2-alkynylvinyl bromides to generate cyclopenta[c]chromenes, a process involving the formation of three new bonds. nih.gov

The table below showcases various metal-catalyzed transformations of alkynylphenols.

| Catalyst System | Reactants | Product |

| Palladium(II) | 2-Alkynylphenols, Alkenes | 3-(1-Alkenyl)benzofurans |

| Palladium(0) | o-Alkynylphenols, Propargyl carbonates | 2-Substituted-3-allenylbenzo[b]furans |

| Palladium(0) | 2-Alkynylphenol, 2-Alkynylvinyl bromide | Cyclopenta[c]chromenes |

| Iron(III) chloride/Aniline | 2-Propargylphenols | 2H-Chromenes |

| Gold(I) | Substituted o-propargylphenols | 4H-Chromenes |

Gold-Catalyzed Reactivity and Cyclizations

Gold catalysts, particularly gold(I) and gold(III) complexes, have demonstrated remarkable efficiency in activating the carbon-carbon triple bond of this compound, facilitating intramolecular cyclization reactions. These reactions are of significant interest as they provide a direct route to the synthesis of 4H-chromenes, a class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the π-coordination of the gold catalyst to the alkyne, which increases its electrophilicity and makes it susceptible to nucleophilic attack. mdpi.com

In the case of this compound, the intramolecular nucleophile is the phenolic hydroxyl group. The gold-catalyzed activation of the alkyne moiety facilitates the intramolecular attack of the phenol (B47542), leading to the formation of a six-membered ring and subsequently the 4H-chromene scaffold. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through an "outer-sphere" mechanism where the nucleophile is not directly coordinated to the gold center in the rate-limiting step. caltech.edu The efficiency and selectivity of these cyclizations can be influenced by the nature of the gold catalyst, including the ligands and counteranions, as well as the reaction conditions. mdpi.com

Research has shown that both gold(I) and gold(III) catalysts can be effective for this transformation. nih.govmdpi.com While gold(I) complexes are often favored due to their stability and ease of handling, gold(III) catalysts can also promote the reaction efficiently. nih.gov Computational studies have indicated that for gold(III) catalyzed processes, the protonolysis step can have a high activation barrier, which might explain the sometimes-slower reaction rates observed with these catalysts compared to their gold(I) counterparts. mdpi.com

The gold-catalyzed cyclization of this compound and its derivatives represents a highly atom-economical and efficient method for the synthesis of functionalized 4H-chromenes. nih.gov The mild reaction conditions and the high selectivity often associated with gold catalysis make this a valuable tool in synthetic organic chemistry. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling and Dearomative Annulation Reactions

Palladium catalysis offers a versatile platform for the functionalization of this compound through various cross-coupling and dearomative annulation reactions. These transformations leverage the reactivity of both the aryl halide and the alkyne moieties within the molecule, enabling the construction of complex molecular architectures.

One of the key applications of palladium catalysis in this context is the Sonogashira cross-coupling reaction. This reaction involves the coupling of the terminal alkyne of this compound with aryl or vinyl halides. This process, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, allows for the introduction of various substituents at the terminal position of the alkyne, significantly expanding the molecular diversity accessible from this starting material.

Furthermore, the bromine atom on the propargyl group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. For instance, a Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond at the propargylic position.

Palladium-catalyzed dearomative annulation reactions of this compound provide a powerful strategy for the synthesis of spirocyclic and other complex polycyclic systems. In these reactions, the palladium catalyst orchestrates a cascade process that involves activation of the alkyne, followed by an intramolecular cyclization that disrupts the aromaticity of the phenol ring. This dearomatization event is a key step in building three-dimensional molecular frameworks from simple aromatic precursors. The specific outcome of these reactions can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions, allowing for selective access to different annulation products.

Rhodium- and Copper-Catalyzed Processes

Beyond gold and palladium, rhodium and copper catalysts have also been employed to mediate the reactivity of this compound and related systems, leading to unique and valuable chemical transformations.

Rhodium catalysts are well-known for their ability to catalyze a variety of reactions, including C-H activation, cyclization, and annulation reactions. In the context of substrates similar to this compound, rhodium(II) catalysts have been shown to promote C-H alkynylation, where an alkyne is inserted into a C-H bond. mdpi.com For instance, in the reaction of isoquinolones with an alkynylating agent, a rhodium(II) catalyst can direct the C-H activation at a specific position, leading to a different regioisomer compared to a gold(I)-catalyzed reaction which favors activation of the alkyne. mdpi.com This highlights the complementary nature of different transition metal catalysts in controlling the regioselectivity of a reaction. mdpi.com

Copper catalysts are particularly renowned for their role in coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While not directly involving the phenolic moiety, the terminal alkyne of a derivative of this compound could readily participate in CuAAC reactions to form triazoles. More relevant to the core structure, copper catalysis is integral to the Sonogashira coupling, often used as a co-catalyst with palladium.

Furthermore, copper catalysts can promote intramolecular cyclization reactions of o-alkynylphenols. These reactions can proceed through different mechanisms depending on the reaction conditions and the specific copper catalyst used. For example, copper(I) iodide in the presence of a base can facilitate the intramolecular etherification of o-alkynylphenols to form benzofurans. The choice of the copper salt and additives can influence the reaction pathway and the final product distribution.

Oxidative Coupling Reactions of Phenolic Moieties

Chemo- and Regioselectivity in Oxidative Phenol Coupling

The oxidative coupling of the phenolic moiety in this compound and its derivatives is a powerful transformation for the synthesis of more complex molecular architectures, including biaryl compounds and other coupled products. A key challenge in these reactions is controlling the chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the desired reaction is the coupling of the phenol, while avoiding unwanted side reactions at the alkyne or the bromo-propyl group. Regioselectivity concerns the position at which the coupling occurs on the phenol ring.

For phenolic compounds, oxidative coupling can proceed via different pathways, leading to C-C or C-O bond formation. The regioselectivity is highly dependent on the reaction conditions, the oxidant used, and the substitution pattern of the phenol. In the case of this compound, the substituent at the ortho position can influence the steric and electronic properties of the aromatic ring, thereby directing the coupling to specific positions. Generally, coupling occurs at the positions ortho or para to the hydroxyl group due to the activating nature of the hydroxyl group. The presence of the ortho-alkynyl substituent may sterically hinder coupling at one of the adjacent positions, thus influencing the regiochemical outcome.

Catalytic and Electrochemical Oxidative Methodologies

A variety of catalytic and electrochemical methods have been developed to achieve the oxidative coupling of phenols with improved control and efficiency.

Catalytic Oxidative Methodologies: Transition metal catalysts, including those based on iron, copper, vanadium, and ruthenium, are widely used to promote the oxidative coupling of phenols. These catalysts can operate through various mechanisms, often involving the formation of a phenoxy radical intermediate. The ligand environment around the metal center plays a crucial role in controlling the selectivity of the reaction. For example, the use of chiral ligands can enable enantioselective oxidative coupling, leading to the formation of atropisomeric biaryls. The choice of oxidant is also critical, with common oxidants including oxygen, hydrogen peroxide, and various organic and inorganic peroxides.

Electrochemical Oxidative Methodologies: Electrochemical synthesis offers a green and sustainable alternative to traditional chemical oxidants for promoting oxidative phenol coupling. In this approach, an electric current is used to oxidize the phenol directly at the anode of an electrochemical cell. This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. The selectivity of the electrochemical coupling can be finely tuned by controlling parameters such as the electrode material, the applied potential, the solvent, and the supporting electrolyte. By modifying the electrode surface or using specific mediators, it is possible to direct the coupling to the desired positions and prevent over-oxidation or side reactions. Electrochemical methods have been successfully applied to the synthesis of a range of biaryl compounds from simple phenolic precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromoprop 1 Ynyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of 2-(3-Bromoprop-1-ynyl)phenol is anticipated to display distinct signals corresponding to the aromatic protons, the methylene protons of the bromopropyl group, and the phenolic hydroxyl proton.

The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Due to the ortho-substitution pattern, these protons would exhibit a complex splitting pattern, likely as multiplets, arising from spin-spin coupling with each other. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and the bromopropynyl substituents.

A key signal would be a singlet corresponding to the methylene protons (-CH₂-) of the bromopropynyl group. This signal is expected to appear in the range of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and the alkyne group.

The phenolic hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls within a wide range from δ 4.0 to 8.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.7 - 7.5 | m |

| -CH₂-Br | ~4.3 | s |

Note: This is a predictive table. Actual chemical shifts and coupling constants would be determined from an experimental spectrum.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, nine distinct carbon signals are expected.

The six carbons of the aromatic ring would resonate in the typical downfield region for sp²-hybridized carbons, from approximately δ 110 to 160 ppm. The carbon atom bearing the hydroxyl group (C-O) would be the most deshielded in this region. The carbon attached to the bromopropynyl group would also be significantly shifted.

The two sp-hybridized carbons of the alkyne moiety (-C≡C-) would produce signals in the range of δ 70-90 ppm. The carbon atom directly bonded to the methylene group would likely be at a slightly different chemical shift than the carbon bonded to the bromine atom.

The methylene carbon (-CH₂-Br) is expected to appear in the upfield region, around δ 20-30 ppm, influenced by the attached bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | ~155 |

| Aromatic C-C≡ | ~115 |

| Aromatic C-H | 115 - 135 |

| -C≡C- | 70 - 90 |

Note: This is a predictive table. Actual chemical shifts would be determined from an experimental spectrum.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the methylene protons to the aromatic ring carbons and the alkyne carbons, confirming the placement of the bromopropynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the methylene protons and the protons on the adjacent aromatic ring, further confirming the ortho-substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.

The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The alkyne C≡C stretching vibration is expected to produce a weak to medium intensity band in the range of 2100-2260 cm⁻¹.

The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H | >3000 |

| C≡C (Alkyne) | 2100 - 2260 |

| Aromatic C=C | 1450 - 1600 |

Note: This is a predictive table. Actual vibrational frequencies would be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and elemental formula.

HRMS is a highly accurate technique that can determine the mass of a molecule to several decimal places. For this compound, the molecular formula is C₉H₇BrO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

The calculated exact mass for the [M]⁺ ion of C₉H₇⁷⁹BrO is 209.9680 Da, and for C₉H₇⁸¹BrO is 211.9660 Da. An experimental HRMS measurement matching these values would provide definitive confirmation of the molecular formula.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₉H₇⁷⁹BrO]⁺ | 209.9680 |

Note: This is a predictive table. Actual m/z values would be determined from an experimental spectrum.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon electron ionization. The resulting mass spectrum is characterized by a series of fragment ions that reveal the connectivity and stability of different parts of the molecule.

The initial ionization of the molecule produces a molecular ion peak, [M]•+. Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion peak appears as a characteristic doublet (M and M+2) at m/z 210 and 212, respectively.

The fragmentation of this compound is predicted to follow several key pathways, influenced by the phenolic ring and the bromopropargyl side chain. A primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a resonance-stabilized cation at m/z 131.

Another significant fragmentation pathway involves cleavage of the bond between the phenolic ring and the propargyl side chain. This can lead to the formation of a hydroxyphenyl cation ([C₆H₅O]⁺) at m/z 93.

Consistent with the fragmentation of phenols, the molecular ion can also undergo the loss of a neutral carbon monoxide (CO) molecule, a process that is characteristic of the phenol (B47542) moiety. libretexts.org This would lead to a fragment ion at m/z 182/184. Subsequent loss of a hydrogen atom from this fragment could also occur. The fragmentation of the phenol ring itself can produce smaller ions, though these are typically of lower abundance. docbrown.info

A summary of the plausible key fragment ions for this compound is presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 210/212 | Molecular Ion | [C₉H₇BrO]•+ | Characteristic M/M+2 doublet due to bromine isotopes. |

| 131 | [M - Br]⁺ | [C₉H₇O]⁺ | Loss of a bromine radical. Expected to be a significant peak. |

| 93 | [C₆H₅O]⁺ | [HOC₆H₄]⁺ | Cleavage of the side chain, forming the hydroxyphenyl cation. |

| 182/184 | [M - CO]•+ | [C₈H₇Br]•+ | Characteristic loss of carbon monoxide from the phenol ring. libretexts.org |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Represents fragmentation of the aromatic ring, possibly forming a cyclopentadienyl cation. scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides valuable information about its electronic structure, particularly the extent of π-electron conjugation. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores.

The primary chromophore in this compound is the substituted benzene ring. Phenol itself typically exhibits two main absorption bands in the UV region resulting from π → π* transitions. shimadzu.com These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the aromatic ring. For phenol, these bands are observed around 210-220 nm and a weaker, longer-wavelength band around 270-275 nm. docbrown.inforesearchgate.net

In this compound, the prop-1-ynyl substituent at the ortho position to the hydroxyl group extends the conjugated π-electron system. The triple bond of the alkyne group is in conjugation with the π-system of the benzene ring. This extension of conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pearson.com Consequently, less energy is required to promote an electron, resulting in a shift of the absorption maximum (λₘₐₓ) to a longer wavelength. libretexts.orgopenstax.org This phenomenon is known as a bathochromic or red shift.

The hydroxyl (-OH) group acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons can also participate in resonance with the aromatic ring, further influencing the energy of the electronic transitions. In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. These involve the promotion of a non-bonding electron (from the oxygen atom of the hydroxyl group) to an anti-bonding π* orbital.

The expected UV-Vis absorption data for this compound, based on the principles of conjugation and comparison with phenol, are summarized below.

| Expected λₘₐₓ (nm) | Electronic Transition | Associated Chromophore/System | Influence of Substituent |

|---|---|---|---|

| ~220-240 | π → π | Substituted Benzene Ring | Bathochromic shift from the primary phenol band due to extended conjugation with the alkyne. |

| ~280-300 | π → π | Extended Conjugated System (Phenol-Alkyne) | Bathochromic shift from the secondary phenol band (B-band), indicating a more delocalized π-electron system. libretexts.org |

| Longer Wavelength (weak) | n → π | Hydroxyl Group Oxygen | Involves non-bonding electrons on the oxygen atom. Typically has a much lower intensity than π → π transitions. |

Computational Chemistry and Theoretical Investigations of 2 3 Bromoprop 1 Ynyl Phenol

Quantum Mechanical (QM) Calculation Methodologies

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for modeling molecular properties from first principles. The primary approaches used for organic molecules like 2-(3-Bromoprop-1-ynyl)phenol are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the ground state properties of substituted phenols. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For a molecule like this compound, DFT would be employed to determine key properties such as optimized molecular geometry, vibrational frequencies, and electronic structure. The choice of functional and basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, are frequently used for substituted phenols as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electronic effects. researchgate.net Basis sets like 6-31++G(d,p) are commonly chosen as they include polarization and diffuse functions, which are important for accurately modeling systems with lone pairs and pi-electrons, characteristic of the phenol (B47542) and alkyne moieties. researchgate.net

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its robust performance for a wide range of organic molecules. | Geometry optimization, electronic properties, HOMO-LUMO analysis. |

| M06-2X Functional | A high-nonlocality hybrid meta-GGA functional, which often provides improved accuracy for non-covalent interactions and thermochemistry. | Energetic calculations, conformational analysis. |

| 6-31G(d,p) Basis Set | A Pople-style basis set that adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes. | Initial geometry optimizations and screening. |

| 6-311++G(d,p) Basis Set | A larger Pople-style basis set that includes triple-zeta valence functions, diffuse functions (++), and polarization functions, providing higher accuracy. researchgate.net | Final energy calculations, detailed electronic structure analysis. |

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results and serve as benchmarks. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, MP2 calculations would be suitable for characterizing the electronic structure, accounting for electron correlation effects that are neglected in the HF approximation. ajchem-a.com These methods are valuable for investigating phenomena where electron correlation is crucial, such as in determining accurate interaction energies or describing dispersion forces. Ab initio calculations have been successfully used to analyze reaction pathways and positional selectivity in the bromination of aromatic compounds, a process relevant to the molecule's structure.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods allow for the determination of the most stable molecular structures.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface (PES). For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles until the forces on all atoms are negligible and the total energy is at a local or global minimum. mdpi.com

The key conformational feature of this molecule would be the orientation of the 3-bromoprop-1-ynyl group relative to the phenol ring. The rotation around the single bond connecting the alkyne to the aromatic ring would be a primary focus of a PES scan. This analysis would reveal the most stable conformer(s) and the energy barriers to rotation. Intramolecular interactions, such as potential weak hydrogen bonding between the phenolic hydroxyl group and the pi-electrons of the triple bond, would be critical factors in determining the preferred conformation.

| Parameter | Description | Approximate Expected Value (Å or °) |

|---|---|---|

| C-O Bond Length (Phenol) | The length of the bond between the aromatic carbon and the hydroxyl oxygen. | ~1.36 Å |

| O-H Bond Length (Phenol) | The length of the bond in the hydroxyl group. | ~0.96 Å |

| C≡C Bond Length (Alkyne) | The length of the carbon-carbon triple bond. | ~1.20 Å |

| C-Br Bond Length | The length of the bond between the propargylic carbon and the bromine atom. | ~1.94 Å |

| C-C-O Bond Angle (Phenol) | The angle formed by two adjacent aromatic carbons and the hydroxyl oxygen. | ~120° |

| C-C≡C Bond Angle | The angle around the sp-hybridized carbon of the alkyne. | ~180° |

Electronic Structure and Reactivity Descriptors Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Computational chemistry provides a suite of tools for this purpose, with Frontier Molecular Orbital (FMO) theory being one of the most important.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the spatial distribution of these orbitals would be of great interest.

HOMO: The HOMO is expected to be primarily localized on the electron-rich phenol ring, with significant contributions from the oxygen atom's lone pairs and the π-system of the aromatic ring. There would also likely be π-electron density extending onto the alkyne group.

LUMO: The LUMO is anticipated to be distributed over the π-antibonding system of the aromatic ring and the alkyne. The presence of the electronegative bromine atom would also influence the LUMO, potentially localizing part of it on the σ*-antibonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

The analysis of the HOMO and LUMO provides a qualitative picture of where the molecule is most likely to undergo electrophilic or nucleophilic attack, respectively. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol | -6.0 to -6.5 | -0.5 to -1.0 | 5.0 to 6.0 |

| 2-Chlorophenol | -6.2 to -6.7 | -0.8 to -1.3 | 5.1 to 5.7 |

| 2-Nitrophenol | -6.8 to -7.3 | -2.5 to -3.0 | 4.0 to 4.5 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule, which is indicative of intramolecular charge transfer (ICT). In this compound, significant ICT interactions are expected to occur between the electron-rich phenol ring and the electron-withdrawing bromopropynyl group.

A hypothetical NBO analysis, based on similar phenolic compounds, might reveal the following key donor-acceptor interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | π* (C1-C2) | High |

| LP (1) O | π* (C3-C4) | Moderate |

| π (C1-C2) | π* (C≡C) | Moderate |

| π (C≡C) | σ* (C-Br) | Low |

Note: This table is illustrative and based on general principles of NBO analysis for analogous structures. Specific E(2) values would require dedicated quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Centers

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack. The MESP is calculated by quantum chemistry software and is color-coded, where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). wolfram.comresearchgate.net

For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The π-system of the aromatic ring would also exhibit a negative potential, making it a target for electrophiles. researchgate.netmdpi.com

Positive Potential (Blue): Primarily located around the hydrogen atom of the hydroxyl group, making it acidic and a potential site for interaction with bases. The carbon atom attached to the bromine and the bromine atom itself would also likely exhibit a degree of positive potential due to the electron-withdrawing nature of the halogen, marking them as potential electrophilic centers. researchgate.net

This mapping is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and calculating the energetic barriers associated with chemical transformations. researchgate.net

Transition State Characterization and Activation Energy Calculation

For reactions involving this compound, such as cyclization or substitution reactions, computational methods like Density Functional Theory (DFT) can be used to locate the transition state (TS) structures. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is fundamental to understanding the kinetics of a reaction. A lower activation energy implies a faster reaction rate. For instance, in a potential intramolecular cyclization reaction, the TS would involve the partial formation of a new bond between the phenolic oxygen and the acetylenic carbon, with simultaneous partial breaking of the O-H bond.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Cyclization | This compound | [Cyclic Ether TS] | Furan-derivative | Value requires specific calculation |

| Nucleophilic Substitution | This compound + Nu- | [SN2 TS] | Substituted product | Value requires specific calculation |

Note: This table presents a conceptual framework. The actual activation energies would need to be determined through detailed computational studies.

Energetic Profiles of Key Transformations and Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a comprehensive view of the thermodynamic and kinetic favorability of a proposed reaction pathway.

For this compound, multiple reaction pathways can be envisioned, such as intramolecular cyclization to form a furan ring or intermolecular reactions involving the propargyl bromide moiety. Computational modeling can compare the energetic profiles of these competing pathways to predict the most likely product under specific reaction conditions. The profile would illustrate the energy changes at each step, highlighting the rate-determining step (the one with the highest activation barrier).

Synthetic Applications and Derivatization Strategies of 2 3 Bromoprop 1 Ynyl Phenol

Role as an Advanced Synthetic Intermediate in Organic Synthesis

The distinct reactivity of the phenolic hydroxyl group and the bromopropargyl moiety makes 2-(3-Bromoprop-1-ynyl)phenol an ideal substrate for sequential and orthogonal synthetic strategies. This allows for the stepwise introduction of molecular complexity, establishing it as a key precursor in the synthesis of elaborate organic compounds.

Building Block for Complex Heterocyclic Architectures

The juxtaposition of a nucleophilic hydroxyl group and an electrophilic propargyl system within the same molecule makes this compound an excellent precursor for the synthesis of oxygen-containing heterocycles, most notably benzofurans and chromenes. These structural motifs are prevalent in a vast number of natural products and pharmacologically active compounds.

Intramolecular cyclization is a primary strategy for converting this compound into these valuable heterocyclic systems. Palladium-catalyzed reactions, in particular, have proven effective for the cyclization of 2-alkynylphenols. nih.gov A common pathway involves a tandem intramolecular oxypalladation followed by a coupling reaction. nih.gov For this compound, a plausible route could involve an initial intramolecular O-alkylation to form a transient allene (B1206475) intermediate, which then undergoes palladium-catalyzed cyclization. Alternatively, direct palladium-catalyzed cycloisomerization represents an efficient pathway to functionalized benzofurans. nih.gov The specific reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to selectively favor the formation of either five-membered (benzofuran) or six-membered (chromene) rings.

Table 1: Potential Heterocyclic Products from this compound

| Starting Material | Reaction Type | Potential Product | Heterocyclic Core |

|---|---|---|---|

| This compound | Palladium-catalyzed cyclization | 2-Methylene-2,3-dihydrobenzofuran | Dihydrobenzofuran |

| This compound | Base-induced cyclization | 2H-Chromene derivative | Chromene |

Precursor for Diverse Polyfunctionalized Organic Molecules

The orthogonal nature of the phenolic hydroxyl group and the terminal bromine allows this compound to serve as a linchpin molecule for assembling diverse functionalities. Each end of the molecule can be modified independently, providing a powerful platform for building libraries of complex compounds. For instance, the phenolic hydroxyl can be converted into an ether or ester, while the propargyl bromide can undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. This dual reactivity enables the synthesis of molecules incorporating multiple, distinct chemical features, which is a significant advantage in fields such as medicinal chemistry and materials science.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle that can be readily derivatized to alter the molecule's physical and chemical properties or to protect it during subsequent synthetic steps.

Etherification and Esterification Strategies

The conversion of the phenolic hydroxyl group into an ether or an ester is a fundamental transformation in organic synthesis. These reactions not only serve as a protecting group strategy but also allow for the introduction of new functionalities.

Etherification: The Williamson ether synthesis is a common and effective method for the etherification of phenols. ambeed.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide yields the corresponding aryl ether. Due to the acidity of the phenolic proton, this reaction can be performed selectively in the presence of other less acidic functional groups. ambeed.com

Esterification: Phenols can be esterified by reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). Alternatively, direct esterification with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). The esterification of phenolic hydroxyl groups can sometimes be challenging compared to aliphatic alcohols, and may require specific catalysts or conditions to proceed efficiently. google.comnih.gov

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | Base | Product Type |

|---|---|---|---|

| Etherification | Methyl iodide (CH3I) | K2CO3 | Methyl ether |

| Etherification | Benzyl bromide (BnBr) | NaH | Benzyl ether |

| Esterification | Acetyl chloride (CH3COCl) | Pyridine | Acetate (B1210297) ester |

Silylation for Chromatographic Analysis and Protecting Group Chemistry

Silylation is a widely used technique for the temporary modification of hydroxyl groups. The resulting silyl (B83357) ethers exhibit increased volatility, thermal stability, and reduced polarity, which is highly advantageous for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Beyond its analytical applications, silylation is a cornerstone of protecting group chemistry in multi-step synthesis. ccspublishing.org.cn The hydroxyl group of this compound can be readily converted to a silyl ether by reacting it with a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl; or tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole. ccspublishing.org.cn The stability of the resulting silyl ether toward various reaction conditions is dependent on the steric bulk of the substituents on the silicon atom. For example, TBDMS ethers are significantly more stable to hydrolysis and a wider range of reagents than TMS ethers, allowing for selective protection and deprotection strategies. ccspublishing.org.cnacs.org

Transformations Involving the Terminal Bromine Moiety

The propargyl bromide functionality is a highly reactive electrophilic center, enabling a broad range of transformations, particularly nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

A key feature of propargylic systems is their ability to undergo reactions at either the α-carbon (SN2 mechanism) or the γ-carbon (SN2' mechanism), often leading to the formation of allenic byproducts. However, reaction conditions can often be tuned to favor one pathway over the other.

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles. This reaction provides a direct route to introduce heteroatoms such as nitrogen, oxygen, and sulfur. acs.orgnih.gov For example, reaction with sodium azide (B81097) yields a propargyl azide, a precursor for triazoles via click chemistry. Similarly, thiols can be used to form propargyl sulfides, and amines can yield propargyl amines.

Palladium-Catalyzed Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has revolutionized C-C bond formation. The propargyl bromide moiety in this compound is a suitable electrophile for several of these named reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the propargyl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is exceptionally versatile for forming new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups at the propargylic position. rsc.orglibretexts.org

Heck Reaction: The Heck reaction couples the propargyl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org It provides a powerful method for constructing complex enyne frameworks.

Sonogashira Coupling: While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, related palladium-copper co-catalyzed systems can be used to couple propargyl halides with terminal alkynes, providing a direct route to 1,4-diynes or more complex skipped-enyne systems. researchgate.netrsc.orgwikipedia.org

Table 3: Key Transformations of the Propargyl Bromide Moiety

| Reaction Type | Coupling Partner | Catalyst System | Product Functional Group |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN3) | N/A (Polar solvent) | Propargyl azide |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, Base | 3-Phenylprop-1-ynyl group |

| Heck Reaction | Styrene | Pd(OAc)2, Ligand, Base | Conjugated enyne |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)

The propargylic bromide in this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, typically by coupling a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org While the classic reaction involves a terminal alkyne, the propargyl bromide of the title compound can also participate. The reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. rsc.orgorganic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. gold-chemistry.org

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.orglibretexts.orgyoutube.com While most commonly applied to aryl and vinyl halides, the scope has been expanded to include alkyl halides. organic-chemistry.orgresearchgate.net The reaction of this compound with various aryl or vinyl boronic acids would yield complex diaryl or aryl-alkenyl-alkyne structures. The mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the activated organoboron species and reductive elimination to give the final product. libretexts.orgoup.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. nih.govwikipedia.org Propargylic halides are known to be viable electrophiles for this reaction. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. nsf.govorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnrochemistry.com

The table below summarizes representative conditions for these coupling reactions using generic propargyl halides as substrates, illustrating the expected reactivity of this compound.

| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | DMF, Toluene | RT - 100 °C | Diynes |

| Suzuki | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | RT | Aryl-substituted alkynes |

| Stille | Vinylstannane | Pd(PPh₃)₄ | LiCl | THF | 65 °C | Conjugated enynes |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is attached to an sp³-hybridized carbon adjacent to an alkyne, making it a reactive site for nucleophilic substitution (S(_N)2) reactions. This allows for the facile introduction of a wide variety of functional groups.

A common and highly relevant reaction is the Williamson ether synthesis, where an alkoxide displaces a halide. nih.gov For instance, various substituted phenols can be reacted with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) to form propargyl ethers in good to excellent yields. nih.govplos.org This reaction demonstrates the high reactivity of the propargyl bromide system towards oxygen nucleophiles.

Similarly, nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromide to form the corresponding propargylamines. These reactions are fundamental in the synthesis of many biologically active compounds and versatile synthetic intermediates. nih.govresearchgate.net

The table below details examples of nucleophilic substitution reactions performed on propargyl bromide, which are directly analogous to the expected reactivity of this compound.

| Nucleophile | Reagent | Base | Solvent | Conditions | Yield | Product Class |

| Phenoxide | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux, 5h | 76% | Propargyl Ether |

| Phenoxide | 2-Naphthol | K₂CO₃ | Acetone | RT, 16h | 73% | Propargyl Ether |

| Aniline (B41778) | 2-Bromo-4-methylaniline | K₂CO₃ | Acetone | Reflux, 16h | 71% | Propargylamine |

| Amine | Acridone | K₂CO₃ | DMF | Not specified | High | N-Propargyl Amine |

| Carbonyl | Aldehydes | Mn powder, CuCl | Acetonitrile | Not specified | High | Homopropargyl Alcohol |

Polymerization and Materials Science Applications

The unique combination of a reactive alkyne and a phenol (B47542) group makes this compound an attractive, though currently underexplored, monomer for the synthesis of advanced polymers. The alkyne can act as a "clickable" handle for post-polymerization modification or as a direct participant in polymerization reactions. The phenol group can be used for creating polyethers or can be derivatized into other polymerizable functionalities.

Synthesis of Novel Polymeric Structures with Advanced Properties

Monomers containing propargyl ether functionalities are known to be precursors for high-performance thermosetting polymers. acs.org For example, a propargyl ether-functionalized poly(m-phenylene) has been shown to form a cross-linked network upon heating, resulting in a polymer with high thermal stability (5% weight loss at 471 °C), a high glass transition temperature (T(_g)) near 330 °C, and a storage modulus exceeding 4.0 GPa at 300 °C. rsc.org

Furthermore, the pendant alkyne groups along a polymer backbone are exceptionally versatile. They can be used for post-polymerization modifications via highly efficient "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole linkages or the thiol-yne reaction for cross-linking. nih.govrsc.org This allows for the precise tuning of material properties. Polymers with pendant alkyne groups have been synthesized via various methods, including ring-opening metathesis polymerization (ROMP) and ring-opening polymerization (ROP) of monomers like glycidyl (B131873) propargyl ether. acs.orgrsc.org

Another approach is the direct polymerization of the alkyne moiety itself. Polyacetylenes are conjugated polymers known for their interesting electronic and optical properties. nsf.gov Additionally, recent advances have demonstrated the chain-growth condensation polymerization of propargyl electrophiles using copper catalysis, providing a pathway to well-defined polydiynes with controlled molecular weights. chemrxiv.org The polymerization of a monomer like this compound could lead to novel conjugated polymers with applications in organic electronics and sensor technology. oup.com

The table below summarizes different polymerization strategies applicable to alkyne-functionalized monomers.

| Polymerization Strategy | Monomer Type | Resulting Polymer Structure | Key Properties / Applications |

| Thermal Cross-linking | Propargyl Ether Resins | Cross-linked aromatic network | High thermal stability, high T(_g), high modulus materials |

| Ring-Opening Polymerization (ROP) | Glycidyl Propargyl Ether | Polyether with pendant alkynes | Precursor for functional materials via click chemistry, biomedical applications |

| Polyaddition | Di-alkyne and Di-azide Monomers | Polytriazoles | Conjugated polymers for organic electronics |

| Chain-Growth Condensation | Propargyl Electrophiles | Polydiynes | Controlled molecular weight acetylenic polymers |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings Pertaining to 2-(3-Bromoprop-1-ynyl)phenol

A thorough review of existing scientific literature reveals a notable absence of dedicated research on this compound. As such, there are no specific academic contributions or significant findings to summarize for this particular compound. The scientific community has yet to publish studies detailing its synthesis, characterization, or reactivity.

Identification of Unexplored Reactivity Profiles and Novel Synthetic Avenues

Given the lack of published data, the reactivity profile of this compound remains entirely unexplored. The presence of a phenol (B47542), a bromo-alkyne moiety, and their ortho-relationship suggests a rich and complex reactivity that awaits investigation. Future research could explore:

Intramolecular Cyclization: The proximity of the hydroxyl group and the bromopropyne chain presents an opportunity for intramolecular cyclization reactions to form oxygen-containing heterocyclic systems, such as chromenes or other related structures. The conditions and catalysts required to control the regioselectivity of such cyclizations are a key area for investigation.

Cross-Coupling Reactions: The bromine atom and the terminal alkyne (following dehydrobromination or in the presence of a suitable base) are both amenable to various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). Exploring these reactions could lead to the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Reactions of the Phenolic Hydroxyl Group: Standard phenolic reactions, such as etherification, esterification, and electrophilic aromatic substitution, could be explored to modify this part of the molecule, leading to new compounds with potentially altered biological or physical properties.

Novel synthetic avenues for this compound itself could involve the ortho-functionalization of phenol with a propargyl group followed by bromination, or the coupling of a suitably protected 2-halophenol with a 3-bromopropyne derivative.

Prospective Advancements in Computational and Spectroscopic Characterization Methodologies

The future characterization of this compound would benefit from a combination of advanced spectroscopic and computational methods.

Spectroscopic Characterization: A comprehensive spectroscopic analysis would be essential. This would include:

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, alkyne, and aromatic functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be necessary to confirm the exact molecular weight and elemental composition.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide definitive proof of the molecular structure and information on its solid-state packing.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations could be employed to predict the molecule's geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the structural assignment.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insights into the molecule's reactivity and its potential as an electron donor or acceptor.

Reaction Pathway Modeling: Computational modeling could be used to investigate the mechanisms and energetics of the potential reactions mentioned in section 7.2, guiding experimental design.

Broader Implications for Novel Chemical Transformations and Advanced Applications

While currently hypothetical, the exploration of this compound's chemistry could have broader implications for organic synthesis and materials science. The development of novel synthetic methods involving this compound could lead to new strategies for the construction of complex molecular architectures. The unique combination of functional groups could make it a valuable building block for the synthesis of:

Bioactive Molecules: The structural motifs present in this compound are found in various biologically active compounds. Its derivatives could be screened for potential pharmaceutical applications.

Functional Materials: The rigid alkyne unit and the potential for polymerization or incorporation into larger conjugated systems suggest that derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes: The alkyne functionality could be utilized in "click" chemistry reactions for bioconjugation, allowing for the development of chemical probes for biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromoprop-1-ynyl)phenol, and how can functional group compatibility be ensured?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between a phenol derivative and propargyl bromide. Key considerations include:

- Protecting the phenolic -OH group (e.g., using trimethylsilyl chloride) to prevent side reactions during alkylation .

- Catalytic systems (e.g., Pd/Cu in THF) to enhance coupling efficiency .

- Monitoring reaction progress via TLC or HPLC to optimize yield and purity.

- Data Insight : For structurally analogous brominated phenols, yields range from 60–85% under inert atmospheres (N₂/Ar), with reaction times of 12–24 hours .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for a singlet at δ ~2.5 ppm (protons on the propargyl group) and aromatic protons (δ 6.8–7.4 ppm). Coupling constants (J ≈ 16 Hz) indicate trans-alkyne geometry .

- IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (phenolic -OH) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 226–228 (M⁺ and M+2 isotopic pattern for bromine) .

Q. What solvents and reaction conditions are critical for stabilizing this compound during storage and experimentation?

- Methodological Answer :

- Use anhydrous, aprotic solvents (e.g., DCM, THF) to minimize hydrolysis of the bromopropynyl group .

- Store at –20°C under inert gas (Ar) to prevent degradation via radical pathways .

Advanced Research Questions

Q. How does the propargyl bromide moiety influence reactivity in cross-coupling reactions (e.g., Suzuki, Heck)?

- Methodological Answer :

- The propargyl group acts as a π-acceptor, enhancing oxidative addition in Pd-catalyzed reactions.

- Experimental design: Compare reaction rates with non-brominated analogs to isolate electronic effects. Use DFT calculations to map electron density shifts at the propargyl-Br bond .

- Data Insight : Bromine’s electronegativity increases polarization, making the propargyl carbon more electrophilic, which accelerates coupling but may require lower temperatures to suppress side reactions .

Q. What strategies can resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Perform dose-response assays across multiple cell lines to differentiate target-specific effects from general toxicity .

- Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and identify off-target interactions .

- Case Study : For similar bromophenols, IC₅₀ values varied by 3–5 orders of magnitude depending on assay conditions (e.g., pH, serum content) .

Q. How can computational modeling (DFT, MD) predict the environmental adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- DFT : Calculate adsorption energies on silica or cellulose surfaces (common indoor materials) to identify dominant binding modes (physisorption vs. chemisorption) .

- MD Simulations : Model interactions with atmospheric oxidants (e.g., ozone) to predict degradation pathways .

- Data Insight : Brominated aromatics exhibit higher adsorption coefficients (Kd) on hydrophobic surfaces compared to polar ones, suggesting prolonged persistence in specific environments .

Q. What experimental approaches are suitable for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenol ring) and test biological activity.

- Use X-ray crystallography or cryo-EM to resolve ligand-target binding geometries .

- Case Study : For indole-phenol hybrids, methoxy groups at the para position increased binding affinity by 40% compared to ortho-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.